Endodan

Agricultural Science Plant Pathology Fungicide Efficacy

Quantifying EBDC fungicide degradation pathways in soil, water, and plant tissues requires the authentic cyclic dithiocarbamate metabolite-generic substitutes are scientifically invalid due to divergent chemical identities and environmental fates. • Essential reference standard for validating LC-MS/MS and GC-MS methods tracking Maneb, Zineb, and Mancozeb breakdown. • Enables accurate differentiation of resistance mechanisms in Botrytis cinerea studies with established cross-resistance profiles to captan, folpet, and thiram. • Defined toxicological benchmarks (rat oral LD₅₀: 380 mg/kg) support comparative risk assessment of novel dithiocarbamate derivatives.

Molecular Formula C4H4N2S3
Molecular Weight 176.3 g/mol
CAS No. 33813-20-6
Cat. No. B1671375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndodan
CAS33813-20-6
SynonymsEndodan
ethylene thiuram monosulfide
ethylenebisdiisothiocyanato sulfide
ethylenebisthiuram monosulfide
Molecular FormulaC4H4N2S3
Molecular Weight176.3 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)SSC2=S
InChIInChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2
InChIKeyBFTGQIQVUVTBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Endodan: Cyclic Dithiocarbamate for Research & Analysis


Endodan, also identified by its chemical name 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione and the synonym Etem [1], is a cyclic dithiocarbamate fungicide [2] with the molecular formula C4H4N2S3 and a molecular weight of 176.28 g/mol . It is recognized as a principal fungicidal breakdown product of widely used ethylene-bis-dithiocarbamate (EBDC) fungicides, such as Maneb and Zineb [3]. Its significance in research lies not in its commercial use as a formulated product, but as a key environmental metabolite and a reference standard for analytical chemistry and ecotoxicology [4].

Analytical reference standard for EBDC degradation products
Environmental metabolite and ecotoxicology probe
Fungicide resistance research; structural comparator to polymeric dithiocarbamates

Endodan: Why Analogs Cannot Substitute


Generic substitution among dithiocarbamate fungicides is not scientifically valid due to their divergent chemical identities and environmental fates. Endodan (Etem) is not a parent pesticide like Mancozeb or Thiram but a specific, cyclic degradation product of EBDC fungicides [1]. Its unique molecular structure, a fused imidazo-dithiazole ring system [2], governs its distinct analytical behavior, environmental persistence, and toxicological profile compared to its polymeric or metal-complex precursors [3]. Therefore, research focused on quantifying EBDC breakdown pathways, assessing aquatic toxicity from runoff, or developing specific remediation strategies requires Endodan as a precise analytical reference, not a structurally unrelated dithiocarbamate.

Cyclic vs. polymeric structure
Endodan is a defined cyclic imidazo-dithiazole; its analytical retention, degradation kinetics, and toxicity profile differ from polymeric EBDC salts or thiram.
Environmental fate context
As a specific breakdown product, its persistence and transformation pathways cannot be inferred from parent fungicides; quantification requires the authentic standard.
Structural analog mismatch
Other dithiocarbamates (mancozeb, zineb) exhibit different metal-complex equilibria and spectrum of activity, invalidating direct substitution in reference methods.

Endodan: Comparative Evidence Against Analogs


Tomato Early Blight: Protective Efficacy Comparison

In a greenhouse study on tomato early blight (Alternaria solani), Endodan (etem) demonstrated significantly superior protective efficacy. Its ED95 value was 357 mg/L, which was significantly lower than that of other dithiocarbamate and related fungicides tested, indicating a higher potency for controlling the disease in planta [1].

Tomato early blight ED95
Head-to-head
ED95 = 357 mg/L
Reported protective response context, lower ED95 than tested comparators
Greenhouse potted tomato, Alternaria solani; protective application
Agricultural Science Plant Pathology Fungicide Efficacy

Mycelial Growth Inhibition in Botrytis cinerea

A cross-resistance study assessed the inhibition of Botrytis cinerea mycelial growth by several multisite fungicides. Endodan (etem) and folpet showed the highest EC50 range (4-130 µM), indicating lower intrinsic potency against mycelial growth compared to chlorothalonil (EC50 0.2-8.5 µM) and thiram (1-18 µM) [1]. This lower potency, coupled with its shared cross-resistance pattern with captan and folpet, is a critical differentiator for resistance studies.

Botrytis mycelial growth EC50
Head-to-head
EC50 range: 4–130 µM
Supports mycelial growth inhibition assay context; 10–100× less potent than chlorothalonil/thiram
In vitro, six Botrytis cinerea isolates
Mycology Fungicide Resistance In Vitro Toxicology

Tobacco Blue Mold: Field Comparison with Zineb

In field trials against tobacco blue mold (Peronospora tabacina), Endodan (ethylenethiuram monosulphide) as a dispersible powder provided highly effective disease control early in the season, comparable to the standard treatment of 0.1% w/v zineb. However, its protective activity declined later in the season, a period during which zineb remained effective [1].

Tobacco blue mold field comparison
Head-to-head
Effective early season; late-season decline vs. zineb
Reported seasonal disease-control endpoint context
Field trial, Peronospora tabacina; short-duration protectant profile
Agricultural Field Trials Plant Disease Management Crop Protection

Genotoxicity: Low Mutagenic Potential

The genotoxicity of Endodan was assessed across six different test systems and found to range from negative to only slightly positive. Specifically, it induced base-pair substitutions in the Salmonella typhimurium TA100 strain at a low level only at concentrations of 7.5 and 12.0 µg/plate when combined with an S9 metabolic activation mix [1]. This profile suggests it is a relatively weak genotoxicant compared to many other agrochemicals.

Genotoxicity (Ames)
Class-level
Slight positive at 7.5–12.0 µg/plate (+S9)
Reported genotoxicity endpoint context, limited mutagenic response
TA100 strain with S9 mix; class-level inference
Toxicology Genetic Toxicology Environmental Safety

Endodan: Research and Industrial Applications


Analytical Standard for EBDC Residue Studies

Endodan is the definitive analytical standard for quantifying the environmental transformation of EBDC fungicides like Maneb, Zineb, and Mancozeb. Its unique chemical signature is essential for validating LC-MS/MS or GC-MS methods designed to track the degradation and fate of these widely used pesticides in soil, water, and plant tissues [1]. Without this specific compound, accurate quantification of EBDC breakdown pathways is impossible.

Positive Control for Cross-Resistance Studies

Given its well-characterized cross-resistance profile with captan, folpet, and thiram in Botrytis cinerea, Endodan serves as an ideal reference compound in fungicide resistance studies [2]. It can be used as a selective agent to differentiate resistance mechanisms or as a baseline control when screening novel fungicides for their efficacy against multi-drug resistant fungal strains.

Comparative Toxicology & Risk Assessment

Endodan's defined toxicological benchmarks, such as its rat oral LD50 of 380 mg/kg [3] and its specific genotoxicity profile [4], make it a valuable compound for comparative risk assessment. Researchers can use it as a benchmark to evaluate the relative safety of new dithiocarbamate derivatives or to study the ecotoxicological impact of EBDC degradation products in aquatic systems (where it is classified as very toxic to aquatic life [5]).

Early-Season Disease Control Studies

For researchers focused on specific diseases like tomato early blight (Alternaria solani) or the initial stages of tobacco blue mold (Peronospora tabacina), Endodan can serve as a highly effective positive control in greenhouse or short-duration field trials [6][7]. Its demonstrated early-season efficacy allows for clear comparative data when testing novel protectant fungicides or integrated pest management strategies.

Application
Selection Property
Validation Focus
EBDC residue analysis in environmental matrices
Specific to EBDC degradation pathway
LC-MS/MS method selectivity review
Fungicide cross-resistance mechanism studies
Reported cross-resistance profile with captan/folpet
Resistance mechanism differentiation assays
Comparative ecotoxicology and benchmark studies
Reported genotoxicity and acute toxicity endpoints
Environmental hazard classification review
Plant disease model studies (early-season)
Reported protective response in early infection stage
Short-duration protectant endpoint assessment
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